molecular formula C17H22N2O2 B13940343 Phenol, 2,2'-methylenebis[5-(dimethylamino)- CAS No. 63468-95-1

Phenol, 2,2'-methylenebis[5-(dimethylamino)-

Cat. No.: B13940343
CAS No.: 63468-95-1
M. Wt: 286.37 g/mol
InChI Key: CFEFGULMFHEIBY-UHFFFAOYSA-N
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Description

Phenol, 2,2'-methylenebis[5-(dimethylamino)- is an organic compound with the molecular formula C 17 H 22 N 2 O 2 and a molecular weight of 286.37 g/mol . Its structure consists of two phenol groups linked by a methylene bridge, with each phenol ring substituted with a dimethylamino functional group at the 5-position. This structural motif is shared with a broad class of bisphenol compounds, which are known to have various industrial and research applications, often serving as functional alternatives to other chemicals . As a bisphenol analogue, this substance is of significant interest in research, particularly in material science and polymer chemistry. Its molecular structure suggests potential utility as a building block for synthesizing more complex polymers or as an antioxidant additive in plastics and resins, similar to the use of related methylenebisphenols like the common antioxidant 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) . The presence of the dimethylamino groups may influence its electronic properties and reactivity, making it a candidate for investigations into novel materials with specific characteristics. Researchers are also exploring the properties of such BPA analogues to understand their environmental fate and potential health effects, ensuring the development of safer chemical alternatives . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

63468-95-1

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-(dimethylamino)-2-[[4-(dimethylamino)-2-hydroxyphenyl]methyl]phenol

InChI

InChI=1S/C17H22N2O2/c1-18(2)14-7-5-12(16(20)10-14)9-13-6-8-15(19(3)4)11-17(13)21/h5-8,10-11,20-21H,9H2,1-4H3

InChI Key

CFEFGULMFHEIBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach: Mannich Condensation

The predominant synthetic route for Phenol, 2,2'-methylenebis[5-(dimethylamino)-] involves the Mannich condensation reaction . This reaction typically employs:

The Mannich reaction forms aminomethyl phenols by condensation of phenol, formaldehyde, and dimethylamine, often under controlled temperature and pH.

Specific Methodologies

Batch Addition of Phenol and Alkali Hydroxide to Formaldehyde Solution

A classical method described in a US patent (US2809999A) involves:

  • Preparing an aqueous solution of phenol (unsubstituted at 2,6-positions) and sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • This solution is continuously added to an aqueous formaldehyde solution maintained at 55–80 °C.
  • The reaction mixture is kept at this temperature for 3 to 8 hours to complete the formation of methylol phenol derivatives.

Key parameters:

Parameter Value/Range
Phenol to alkali hydroxide ratio ~1 mole phenol : 0.8-1.2 moles hydroxide
Formaldehyde to phenol ratio ~2 moles formaldehyde : 1 mole phenol
Temperature 55–80 °C
Reaction time 3–8 hours

This method favors high yields of 2,6-dimethylol phenols, minimizing resin formation by maintaining formaldehyde excess during phenol addition.

Mannich Reaction with Para-cresol, Dimethylamine, and Formaldehyde in Ethanol

A laboratory-scale synthesis of 2-((dimethylamino)methyl)-4-methylphenol (a related aminomethyl phenol) was reported using:

  • Para-cresol (11.0 g, 0.2 mol),
  • Dimethylamine (11.0 g, 0.4 mol),
  • Formaldehyde (37%, 11.0 g, 0.4 mol),
  • Sodium hydroxide (3.0 g) dissolved in ethanol (150 mL).

The mixture was refluxed at 135–140 °C for 4 hours. A yellowish precipitate formed after 1.5 hours, isolated by filtration and recrystallized from ethanol, yielding 95% of product with melting point 69 °C.

This method highlights:

  • Use of ethanol as solvent,
  • Elevated reflux temperature,
  • High yield and purity.
Use of Paraformaldehyde and Phenol with Dimethylamine Aqueous Solution (Solvent-Free or Aqueous Mannich Condensation)

A Chinese patent (CN102746168A) discloses a process using:

  • In-situ depolymerization liquid of paraformaldehyde,
  • Phenol,
  • Dimethylamine aqueous solution.

Procedure:

  • Mix phenol and dimethylamine aqueous solution at 0–70 °C.
  • Add paraformaldehyde in batches over 0.5–1 hour.
  • React the mixture at 30–100 °C for 1–4 hours.
  • Separate oil and water phases, then perform vacuum distillation to isolate 2,4,6-tris(dimethylaminomethyl)phenol.

Advantages:

  • Avoids handling of aqueous formaldehyde solutions,
  • Reduces wastewater generation,
  • Lowers energy consumption compared to traditional methods.

Alternative Synthetic Routes and Catalysis

Solvent-Free High-Temperature Synthesis Using Dimethylformamide Dimethyl Acetal

A solvent-free method for similar dimethylaminomethylene compounds involves:

  • Reacting cyclopentanone with N,N-dimethylformamide dimethyl acetal and a base (DBU),
  • Stirring at 190 °C with a condenser to remove methanol byproduct,
  • Reaction time about 16 hours.

While this method is for cyclopentanone derivatives, the approach of solvent-free high-temperature Mannich-type condensation could be adapted for phenol derivatives.

Comparative Data Table of Preparation Methods

Method Description Key Reagents & Conditions Yield (%) Notes Reference
Continuous addition of phenol + NaOH to formaldehyde at 55–80 °C Phenol, NaOH, formaldehyde; 3–8 h; aqueous medium High Minimizes resin formation; classical industrial approach
Reflux of para-cresol, dimethylamine, formaldehyde in ethanol at 135–140 °C Para-cresol, dimethylamine, formaldehyde, NaOH in ethanol; 4 h reflux 95 Laboratory scale; high purity; ethanol solvent
Batch addition of paraformaldehyde to phenol + dimethylamine aqueous solution at 30–100 °C Phenol, dimethylamine aqueous, paraformaldehyde; 1–4 h; solvent-free or aqueous Not specified Environmentally friendly; less waste; industrially scalable
Hydrogenolysis of acetamido-substituted aminomethyl phenols Pd/C catalyst, KOH, H2 at 70–80 °C, 3 h 67–70 For related amino phenols; catalytic step in synthesis
Solvent-free high-temperature condensation with DMF dimethyl acetal Cyclopentanone, DMF dimethyl acetal, DBU, 190 °C, 16 h Moderate Alternative solvent-free method; applicable to similar compounds

Research Discoveries and Insights

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Phenol, 2,2’-methylenebis[5-(dimethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

Phenol, 2,2’-methylenebis[5-(dimethylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-methylenebis[5-(dimethylamino)- involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenol rings can undergo redox reactions, contributing to the compound’s antioxidant properties. The methylene bridge provides structural stability and rigidity, enhancing the compound’s overall effectiveness.

Comparison with Similar Compounds

Structural Analogs in Pyrazolone Derivatives

highlights pyrazolone dimers with structural similarities, such as 7m and 7n, which share the methylenebis linkage but incorporate pyrazolone rings instead of phenol groups.

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (LC-MS) Key Substituents
Target Compound C₁₇H₂₂N₂O₂ 286.37 Not reported Dimethylamino, phenol
7m C₂₇H₃₅N₆O₂ 475.28 (M+H⁺) 2.06 min 4-(Dimethylamino)phenyl, pyrazolone
7n C₂₇H₃₅N₆O₂ 475.28 (M+H⁺) Not reported 3-(Dimethylamino)phenyl, pyrazolone

Key Differences :

  • 7m/7n exhibit higher molecular weights due to pyrazolone rings and additional methyl groups.
  • LC-MS retention times (e.g., 2.06 min for 7m) suggest differences in polarity, likely due to the pyrazolone ring’s electron-withdrawing nature versus the phenol’s electron-donating hydroxyl group .

Substituent Variations in Methylenebis Phenols

Chlorinated Derivative

Compound: Phenol, 2,2'-methylenebis[4-chloro-, monosodium salt CAS: 10187-52-7 Molecular Formula: C₁₃H₁₀Cl₂O₂Na Key Properties:

  • Chlorine substituents at the 4-position instead of dimethylamino groups.

Comparison :

  • Electron Effects: Chlorine’s electronegativity increases acidity (lower pKa) compared to the dimethylamino-substituted compound.
  • Solubility: The sodium salt form enhances water solubility, whereas the target compound’s dimethylamino groups may favor organic solvents .
Diethylamino-Substituted Analog

Compound: 2,2'-{1,2-Phenylenebis[nitrilo(E)methylylidene]}bis[5-(diethylamino)phenol] Molecular Formula: C₂₈H₃₄N₄O₂ Molecular Weight: 458.606 g/mol

Comparison :

  • Bridging Group : A 1,2-phenylene bridge replaces the methylene group, increasing steric bulk and rigidity.
  • Substituents: Diethylamino groups (vs.

Physicochemical Properties and Spectral Data

NMR Shifts
  • 7m : ¹³C NMR peaks at δ 180.1 (pyrazolone carbonyl) and δ 128.4 (aromatic carbons), indicating distinct electronic environments compared to phenolic systems.
Acidity and Reactivity
  • The target compound’s pKa of ~9.77 suggests moderate acidity, suitable for deprotonation in basic conditions. In contrast, chlorinated derivatives (e.g., CAS 10187-52-7) likely have lower pKa values due to electron-withdrawing effects .

Biological Activity

Phenol, 2,2'-methylenebis[5-(dimethylamino)-] is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of Phenol, 2,2'-methylenebis[5-(dimethylamino)-] contributes to its biological activity. The presence of dimethylamino groups enhances its reactivity and interaction with biological targets. The compound can form covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activities.

The mechanism of action of Phenol, 2,2'-methylenebis[5-(dimethylamino)-] involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition alters the normal biochemical pathways and can lead to therapeutic effects or toxicity depending on the target enzyme.
  • Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

Biological Activities

Phenol, 2,2'-methylenebis[5-(dimethylamino)-] exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against ampicillin-resistant E. cloacae .
  • Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which can prevent oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : Research has suggested that it may reduce inflammation through the inhibition of nitric oxide production in macrophages .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReferences
AntimicrobialEffective against resistant bacteria
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits nitric oxide production

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial effects of Phenol, 2,2'-methylenebis[5-(dimethylamino)-] against various pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential as a therapeutic agent for infections caused by resistant strains.
  • Antioxidant Assessment : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound effectively reduced DPPH radicals in a concentration-dependent manner. This suggests its utility in formulations aimed at reducing oxidative stress.
  • Inflammation Model : A murine model was utilized to assess the anti-inflammatory effects of the compound. Administration resulted in reduced levels of pro-inflammatory cytokines and decreased swelling in treated subjects compared to controls.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of phenolic compounds similar to Phenol, 2,2'-methylenebis[5-(dimethylamino)-]. It was found that modifications on the aromatic rings significantly influence the biological activity. Compounds with electron-donating groups exhibited enhanced antioxidant and anti-inflammatory properties .

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